An In-Depth Technical Guide to 1-(3,5-Bis(trifluoromethyl)phenyl)-N-methylethanamine: Properties, Synthesis, and Applications
An In-Depth Technical Guide to 1-(3,5-Bis(trifluoromethyl)phenyl)-N-methylethanamine: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Authored by: Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of 1-(3,5-bis(trifluoromethyl)phenyl)-N-methylethanamine, a key chiral intermediate in the synthesis of advanced pharmaceutical compounds. This document delves into its chemical and physical properties, provides detailed protocols for its synthesis and analysis, and explores its primary application as a building block for the neurokinin-1 (NK1) receptor antagonist, Casopitant. The information presented herein is intended to equip researchers and drug development professionals with the critical knowledge required for the effective utilization and evaluation of this important chemical entity.
Introduction
1-(3,5-Bis(trifluoromethyl)phenyl)-N-methylethanamine, a chiral amine, has garnered significant interest in the pharmaceutical industry due to its integral role as a precursor in the synthesis of complex active pharmaceutical ingredients (APIs). Its unique structure, featuring a phenyl ring substituted with two trifluoromethyl groups, imparts specific properties that are leveraged in the design of targeted therapeutics. This guide will provide an in-depth exploration of this compound, from its fundamental characteristics to its practical applications in drug development.
Physicochemical Properties
The physical and chemical properties of 1-(3,5-bis(trifluoromethyl)phenyl)-N-methylethanamine are crucial for its handling, synthesis, and analysis. A summary of its key properties is presented in the table below.
| Property | Value | Source |
| IUPAC Name | 1-[3,5-bis(trifluoromethyl)phenyl]-N-methylethanamine | PubChem |
| CAS Number | 290297-43-7 | [1] |
| Molecular Formula | C₁₁H₁₁F₆N | [1][2] |
| Molecular Weight | 271.20 g/mol | [1][2] |
| Appearance | Not explicitly stated, likely a liquid or low-melting solid | - |
| Boiling Point | Not explicitly stated | - |
| Melting Point | Not explicitly stated | - |
| Solubility | Expected to be soluble in organic solvents | - |
Synthesis of 1-(3,5-Bis(trifluoromethyl)phenyl)-N-methylethanamine
The synthesis of 1-(3,5-bis(trifluoromethyl)phenyl)-N-methylethanamine is typically achieved through a two-step process starting from 3,5-bis(trifluoromethyl)bromobenzene. The first step involves the formation of the corresponding ketone, followed by reductive amination.
Synthesis of the Ketone Precursor: 1-(3,5-Bis(trifluoromethyl)phenyl)ethanone
The precursor ketone can be synthesized via a Grignard reaction between 3,5-bis(trifluoromethyl)bromobenzene and a suitable acetylating agent.
Reaction Scheme:
Caption: Synthesis of the ketone precursor.
Experimental Protocol:
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Grignard Reagent Formation: In a flame-dried, three-necked flask equipped with a reflux condenser, magnetic stirrer, and nitrogen inlet, add magnesium turnings. Add a solution of 3,5-bis(trifluoromethyl)bromobenzene in anhydrous tetrahydrofuran (THF) dropwise to initiate the reaction. The mixture is typically heated to reflux to ensure complete formation of the Grignard reagent.
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Acetylation: Cool the Grignard solution in an ice bath. In a separate flask, prepare a solution of acetic anhydride in anhydrous THF. Add the Grignard reagent to the acetic anhydride solution dropwise, maintaining a low temperature.
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Work-up: After the addition is complete, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with an organic solvent such as diethyl ether or ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield the crude 1-(3,5-bis(trifluoromethyl)phenyl)ethanone.
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Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel.
Reductive Amination to 1-(3,5-Bis(trifluoromethyl)phenyl)-N-methylethanamine
The final product is synthesized by the reductive amination of the ketone with methylamine.
Reaction Scheme:
Caption: Reductive amination workflow.
Experimental Protocol:
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Imine Formation: Dissolve 1-(3,5-bis(trifluoromethyl)phenyl)ethanone in a suitable solvent such as methanol or dichloromethane. Add a solution of methylamine (as a solution in THF or ethanol, or as the hydrochloride salt with a base like triethylamine). Stir the mixture at room temperature to form the imine intermediate. The reaction can be monitored by TLC or GC-MS.
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Reduction: Once imine formation is complete, add a reducing agent. Sodium triacetoxyborohydride (NaBH(OAc)₃) is a mild and effective choice for this transformation. Add the reducing agent portion-wise to control the reaction temperature.
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Work-up: After the reaction is complete, quench by the addition of water or a saturated aqueous solution of sodium bicarbonate. Extract the product with an organic solvent. Wash the combined organic layers with brine, dry over a suitable drying agent, and concentrate in vacuo.
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Purification: The crude product can be purified by column chromatography or distillation under reduced pressure to yield pure 1-(3,5-bis(trifluoromethyl)phenyl)-N-methylethanamine.
Analytical Methodologies
Robust analytical methods are essential for ensuring the purity and identity of 1-(3,5-bis(trifluoromethyl)phenyl)-N-methylethanamine. The following are recommended analytical techniques.
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful tool for assessing the purity of the compound and for monitoring reaction progress.
Suggested HPLC Parameters:
| Parameter | Condition |
| Column | C18 reversed-phase (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | A: Water with 0.1% Trifluoroacetic Acid (TFA)B: Acetonitrile with 0.1% TFA |
| Gradient | A suitable gradient from a higher aqueous composition to a higher organic composition (e.g., 5% to 95% B over 15 minutes) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS provides information on both the purity and the molecular weight of the compound, and can be used to identify impurities.
Suggested GC-MS Parameters:
| Parameter | Condition |
| Column | A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm) |
| Carrier Gas | Helium at a constant flow of 1 mL/min |
| Oven Program | Start at 100 °C, ramp to 280 °C at 10 °C/min, hold for 5 minutes |
| Injector Temperature | 250 °C |
| MS Detector | Electron Ionization (EI) at 70 eV |
| Mass Range | 50-500 amu |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is indispensable for the structural elucidation of the molecule.
Predicted ¹H NMR (300 MHz, CDCl₃) Chemical Shifts:
| Protons | Chemical Shift (ppm) | Multiplicity | Integration |
| Aromatic-H | ~7.8 | s | 2H |
| Aromatic-H | ~7.7 | s | 1H |
| CH-N | ~3.8 | q | 1H |
| N-CH₃ | ~2.4 | s | 3H |
| CH-CH₃ | ~1.4 | d | 3H |
| NH | Variable | br s | 1H |
Predicted ¹³C NMR (75 MHz, CDCl₃) Chemical Shifts:
| Carbon | Chemical Shift (ppm) |
| Aromatic C-CF₃ | ~132 (q) |
| Aromatic CH | ~127 |
| Aromatic CH | ~121 |
| CF₃ | ~123 (q) |
| CH-N | ~58 |
| N-CH₃ | ~34 |
| CH-CH₃ | ~23 |
Note: Predicted chemical shifts are estimates and should be confirmed with experimental data. Coupling constants (J values) for the quartets of the CF₃ and the carbons attached to them would also be observable.
Application in Drug Development: Synthesis of Casopitant
The primary application of 1-(3,5-bis(trifluoromethyl)phenyl)-N-methylethanamine is as a key chiral intermediate in the synthesis of Casopitant .
Casopitant: An NK1 Receptor Antagonist
Casopitant is a potent and selective neurokinin-1 (NK1) receptor antagonist.[2] The NK1 receptor is the primary receptor for substance P, a neuropeptide involved in nausea and vomiting pathways.[3] By blocking the NK1 receptor, Casopitant effectively prevents both acute and delayed chemotherapy-induced nausea and vomiting (CINV).[2]
Role in the Synthesis of Casopitant
1-(3,5-Bis(trifluoromethyl)phenyl)-N-methylethanamine provides the core chiral backbone of the Casopitant molecule. It is typically coupled with another complex fragment to form the final drug substance.
Simplified Synthetic Pathway to Casopitant:
Caption: Simplified Casopitant synthesis.
The synthesis involves an amide bond formation between the secondary amine of 1-(3,5-bis(trifluoromethyl)phenyl)-N-methylethanamine and an activated carboxylic acid derivative of the other major fragment of the Casopitant molecule.
Safety and Handling
As with any chemical, proper safety precautions must be observed when handling 1-(3,5-bis(trifluoromethyl)phenyl)-N-methylethanamine.
GHS Hazard Information:
| Hazard Statement | Description |
| H302 | Harmful if swallowed |
| H315 | Causes skin irritation |
| H319 | Causes serious eye irritation |
| H335 | May cause respiratory irritation |
Precautionary Measures:
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Engineering Controls: Work in a well-ventilated fume hood.
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Personal Protective Equipment (PPE): Wear safety goggles, chemical-resistant gloves, and a lab coat.
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Handling: Avoid inhalation of vapors and contact with skin and eyes.
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Storage: Store in a cool, dry, well-ventilated area away from incompatible substances.[4]
Conclusion
1-(3,5-Bis(trifluoromethyl)phenyl)-N-methylethanamine is a fundamentally important building block in modern pharmaceutical synthesis, most notably for the antiemetic drug Casopitant. A thorough understanding of its properties, synthesis, and analysis, as outlined in this guide, is essential for its effective and safe use in research and development. The methodologies and data presented here provide a solid foundation for scientists and professionals working with this key intermediate, facilitating the advancement of new and improved therapeutic agents.
References
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PubChem. (n.d.). 3,5-Bis(trifluoromethyl)benzylamine. National Center for Biotechnology Information. Retrieved January 23, 2026, from [Link]
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Ruhlmann, C., & Herrstedt, J. (2009). Casopitant: a novel NK1-receptor antagonist in the prevention of chemotherapy-induced nausea and vomiting. Therapeutic Advances in Medical Oncology, 1(2), 63–73. [Link]
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PubChem. (n.d.). Casopitant. National Center for Biotechnology Information. Retrieved January 23, 2026, from [Link]
